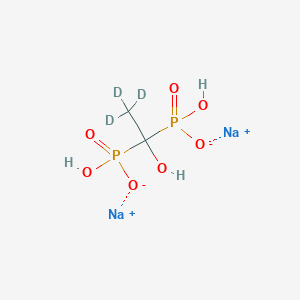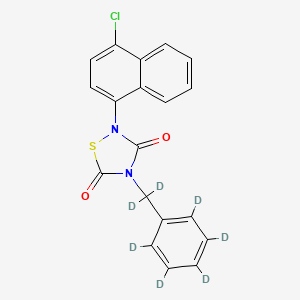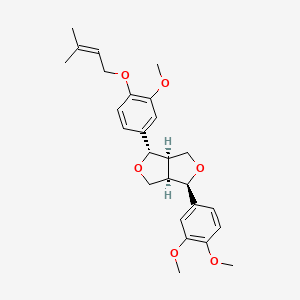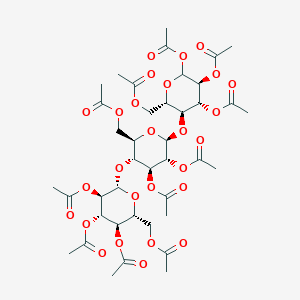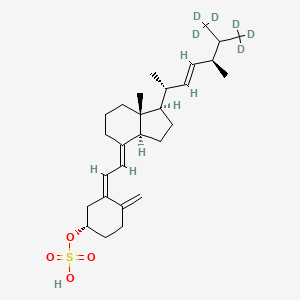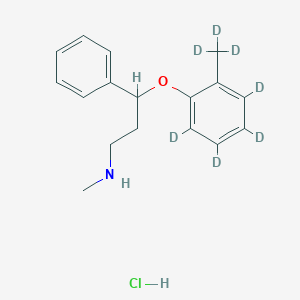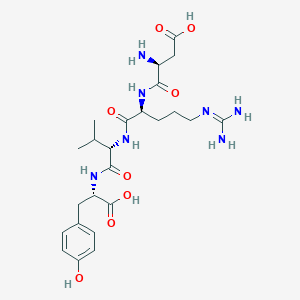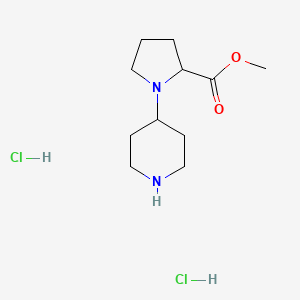![molecular formula C10H7N5OS B12430904 6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)
6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine is a compound that features a unique combination of a deuterated phenyl group and a sulfinyl-tetrazolo-pyridazine moiety. The presence of deuterium atoms in the phenyl ring can significantly alter the compound’s physicochemical properties, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine typically involves multiple steps, starting with the deuteration of the phenyl ring. This can be achieved through a series of hydrogen-deuterium exchange reactions under specific conditions. The deuterated phenyl group is then introduced into the tetrazolo[1,5-b]pyridazine framework through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to handle the complex multi-step synthesis efficiently .
Análisis De Reacciones Químicas
Types of Reactions
6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The tetrazole ring can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group would yield a sulfone derivative, while reduction of the tetrazole ring could lead to various reduced forms of the compound .
Aplicaciones Científicas De Investigación
6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.
Biology: Investigated for its potential as a bioisostere in drug design, where deuterium substitution can affect metabolic stability and pharmacokinetics.
Medicine: Explored for its potential therapeutic applications, particularly in the development of deuterated drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of 6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, potentially leading to enhanced biological activity. The sulfinyl-tetrazolo-pyridazine moiety can interact with various enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Phenylsulfinyltetrazolo[1,5-b]pyridazine: The non-deuterated analog of the compound.
6-(2,3,4,5,6-Pentadeuteriophenyl)tetrazolo[1,5-b]pyridazine: Lacks the sulfinyl group but retains the deuterated phenyl ring.
6-(2,3,4,5,6-Pentadeuteriophenyl)sulfonyl-tetrazolo[1,5-b]pyridazine: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
The uniqueness of 6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine lies in the combination of deuterium atoms and the sulfinyl-tetrazolo-pyridazine framework. This unique structure imparts distinct physicochemical properties, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H7N5OS |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
6-(2,3,4,5,6-pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C10H7N5OS/c16-17(8-4-2-1-3-5-8)10-7-6-9-11-13-14-15(9)12-10/h1-7H/i1D,2D,3D,4D,5D |
Clave InChI |
JFSXSNSCPNFCDM-RALIUCGRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])S(=O)C2=NN3C(=NN=N3)C=C2)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)S(=O)C2=NN3C(=NN=N3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



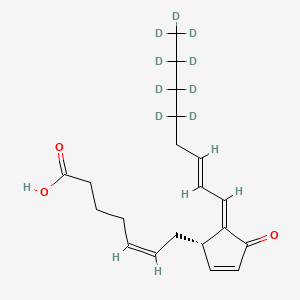
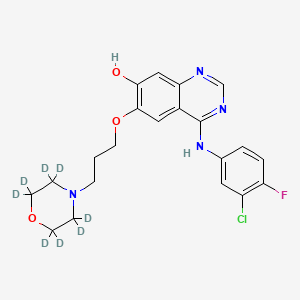
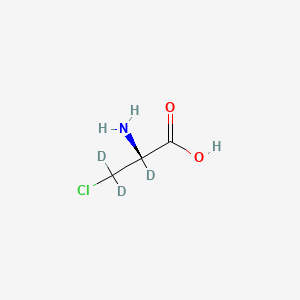
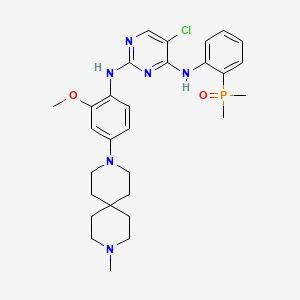
![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)
